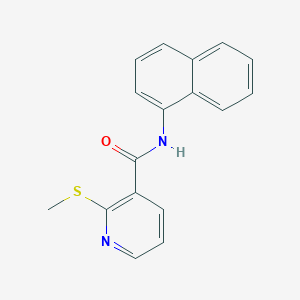![molecular formula C15H13Cl2N3O3 B2617224 methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate CAS No. 1356657-28-7](/img/structure/B2617224.png)
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate , also known by its chemical formula C<sub>7</sub>H<sub>5</sub>Cl<sub>2</sub>NO<sub>2</sub> , is a synthetic organic compound. It falls under the category of halogenated heterocycles. The compound’s empirical formula indicates its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen. Let’s explore further.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with methanol (CH<sub>3</sub>OH) in the presence of an appropriate catalyst or reagent. The esterification process results in the formation of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate . The reaction can be represented as follows:
[ \text{2,6-dichloropyridine-3-carboxylic acid} + \text{Methanol} \rightarrow \text{Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate} ]
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with two chlorine atoms at positions 2 and 6. The amide group is attached to the phenyl ring, forming a bridge between the two aromatic systems. The methylcarbamate moiety is linked to the nitrogen atom of the pyridine ring. The overall structure contributes to the compound’s biological activity.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the ester linkage in the compound can undergo hydrolysis, yielding the corresponding carboxylic acid and methanol.
- Substitution Reactions : The chlorine atoms in the pyridine ring can participate in substitution reactions, leading to various derivatives.
- Amide Hydrolysis : The amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 56-60°C .
- Solubility : It is soluble in organic solvents like methanol and dichloromethane.
- Appearance : The compound appears as a solid with a white to off-white color.
Safety And Hazards
- Toxicity : Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate is toxic if ingested. It may cause irritation to the skin, eyes, and respiratory system.
- Handling Precautions : Use appropriate personal protective equipment (dust mask, eyeshields, gloves) when handling this compound.
- Storage : Store it as a combustible solid in a safe location.
Direcciones Futuras
Research avenues for this compound include:
- Biological Activity : Investigate its potential as an insecticide or fungicide.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Environmental Impact : Assess its environmental persistence and impact.
Propiedades
IUPAC Name |
methyl N-[4-[(2,6-dichloropyridine-3-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)11-7-8-12(16)19-13(11)17/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXQWOUYWFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

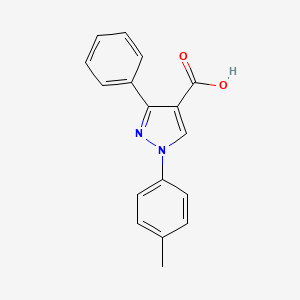
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)
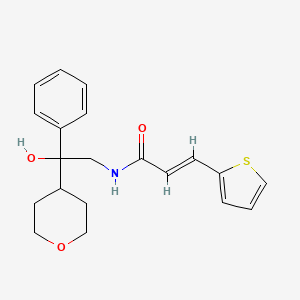
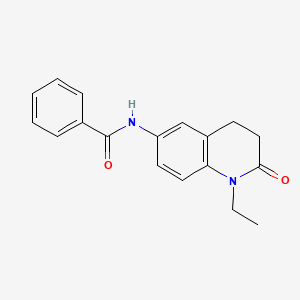
![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)
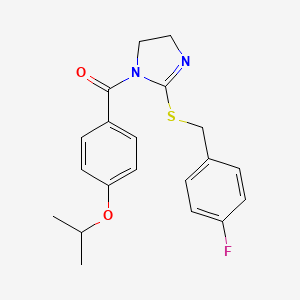
![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
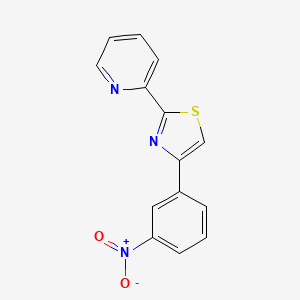
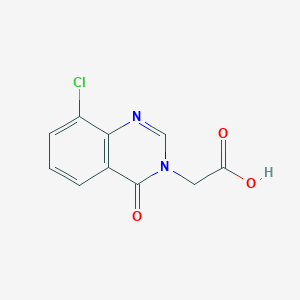
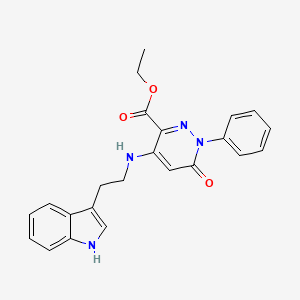
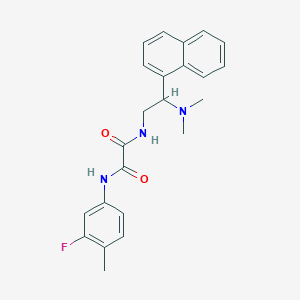
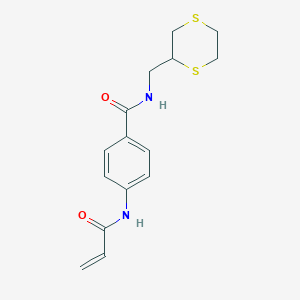
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)
